Allocryptopine

Description

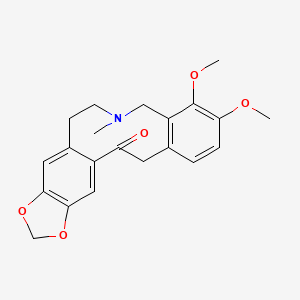

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBRYAPKQCZIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871677 | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24240-04-8, 485-91-6, 48216-02-0 | |

| Record name | β-Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Allocryptopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allocryptopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fagarine I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allocryptopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allocryptopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOCRYPTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK27J8ROYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Allocryptopine Biosynthesis Pathway in Papaveraceae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allocryptopine biosynthesis pathway in plants of the Papaveraceae family. It details the enzymatic steps, presents available quantitative data, and offers detailed experimental protocols for the study of this significant metabolic pathway.

Introduction to this compound and the Benzylisoquinoline Alkaloids

This compound is a protopine-type benzylisoquinoline alkaloid (BIA) found in various species of the Papaveraceae family, including Papaver somniferum (opium poppy)[1]. BIAs represent a large and diverse group of plant secondary metabolites with a wide range of pharmacological activities. This compound itself has been investigated for its potential anti-inflammatory, antimicrobial, and neuroprotective properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems for pharmaceutical applications.

The biosynthesis of this compound is a branch of the larger BIA pathway, which originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to the central intermediate (S)-reticuline. From (S)-reticuline, the pathway diverges to produce a vast array of BIA scaffolds. The branch leading to this compound proceeds through the protoberberine intermediate (S)-scoulerine.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from the precursor (S)-scoulerine involves a sequence of five key enzymatic reactions. These enzymes belong to the cytochrome P450 monooxygenase and methyltransferase families.

The pathway is as follows:

-

(S)-Scoulerine to (S)-Cheilanthifoline: The first step is the formation of a methylenedioxy bridge on the D-ring of (S)-scoulerine, catalyzed by (S)-cheilanthifoline synthase , a cytochrome P450 enzyme (CYP719A5 in Eschscholzia californica)[2].

-

(S)-Cheilanthifoline to (S)-Stylopine: Subsequently, a second methylenedioxy bridge is formed on the A-ring of (S)-cheilanthifoline by (S)-stylopine synthase (CYP719A2 in E. californica), yielding (S)-stylopine[3].

-

(S)-Stylopine to (S)-cis-N-Methylstylopine: The tertiary amine of (S)-stylopine is then N-methylated by (S)-tetrahydroprotoberberine N-methyltransferase (TNMT) to form (S)-cis-N-methylstylopine[4].

-

(S)-cis-N-Methylstylopine to Protopine: N-methylstylopine 14-hydroxylase (MSH), a cytochrome P450 enzyme (CYP82N4), catalyzes the hydroxylation of (S)-cis-N-methylstylopine at the C-14 position, which leads to the formation of protopine[5].

-

Protopine to this compound: The final step is the 6-hydroxylation of protopine, catalyzed by protopine 6-hydroxylase (P6H), another cytochrome P450 enzyme (CYP82N2v2), to produce this compound.

Below is a Graphviz diagram illustrating this pathway.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes in the this compound biosynthesis pathway. Kinetic parameters such as the Michaelis-Menten constant (Km) and catalytic rate (kcat) are essential for understanding enzyme efficiency and for modeling metabolic flux.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| (S)-Cheilanthifoline Synthase | (S)-Scoulerine | 0.90 ± 0.16 | Not Reported | Papaver somniferum | |

| (S)-Stylopine Synthase | (S)-Cheilanthifoline | Not Reported | 0.23 | Argemone mexicana | |

| (S)-Tetrahydroprotoberberine N-methyltransferase | (S)-Stylopine | Not Reported | Not Reported | Glaucium flavum | |

| N-Methylstylopine 14-hydroxylase | (S)-cis-N-Methylstylopine | 2.25 ± 0.43 | Not Reported | Papaver somniferum | |

| Protopine 6-hydroxylase | Protopine | 2.73 ± 0.59 | Not Reported | Papaver somniferum |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

General Alkaloid Extraction from Papaveraceae Plant Material

This protocol outlines a general procedure for the extraction of alkaloids from plant tissues.

Materials:

-

Fresh or dried plant material (e.g., roots, stems, leaves)

-

Methanol (85%)

-

Hexane

-

Hydrochloric acid (HCl), 6%

-

Chloroform

-

Anhydrous sodium sulfate

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

-

Grinder

Procedure:

-

Defatting: Macerate the dried and powdered plant material (e.g., 200 g) in hexane for 24 hours to remove lipids. Filter and air-dry the defatted plant material.

-

Extraction: Place the defatted plant material in a Soxhlet apparatus and extract with 85% methanol for approximately 14 hours, or until the extraction is complete.

-

Concentration: Filter the methanolic extract and evaporate to dryness using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning: a. Suspend the crude extract in 6% HCl to protonate the alkaloids, making them water-soluble. b. Partition the acidic aqueous solution with chloroform three times to remove non-alkaloidal compounds. c. Collect the aqueous layer and basify with a suitable base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. d. Extract the basic aqueous solution with chloroform three times.

-

Drying and Concentration: Collect the chloroform layers, dry over anhydrous sodium sulfate, filter, and evaporate to dryness to yield the crude alkaloid extract.

-

Further Purification: The crude alkaloid extract can be further purified using techniques such as preparative thin-layer chromatography (PTLC) or column chromatography.

Heterologous Expression and Characterization of Pathway Enzymes

The functional characterization of biosynthetic enzymes often involves their heterologous expression in a host system like Escherichia coli or Saccharomyces cerevisiae (yeast). The following is a generalized workflow.

4.2.1. Heterologous Expression of Cytochrome P450 Enzymes in Saccharomyces cerevisiae

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11 strain)

-

Yeast transformation kit

-

Selective growth media (e.g., SC-Ura with glucose or galactose)

-

Glass beads

-

Microsome isolation buffer

Procedure:

-

Cloning: Clone the full-length cDNA of the cytochrome P450 gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Transformation: Transform the expression construct into competent S. cerevisiae cells using a standard yeast transformation protocol. Select for transformed cells on appropriate selective media.

-

Expression: a. Grow a pre-culture of the transformed yeast in selective medium containing glucose overnight. b. Inoculate a larger volume of selective medium containing galactose to induce protein expression. c. Incubate for 24-48 hours with shaking.

-

Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in microsome isolation buffer. c. Lyse the cells by vortexing with glass beads. d. Centrifuge the lysate at a low speed to remove cell debris. e. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. f. Resuspend the microsomal pellet in a suitable buffer for enzyme assays.

4.2.2. Enzyme Assay for Cytochrome P450s

Materials:

-

Purified microsomal fraction containing the recombinant P450

-

NADPH

-

Substrate (e.g., protopine for P6H)

-

Reaction buffer (e.g., HEPES or Tris-HCl at optimal pH)

-

Quenching solution (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein, and substrate. Pre-incubate at the optimal temperature (e.g., 30-37°C).

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a quenching solution, such as ethyl acetate, which also serves to extract the product.

-

Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Analysis: Collect the organic phase, evaporate to dryness, and resuspend in a suitable solvent for analysis by LC-MS/MS.

4.2.3. Heterologous Expression and Purification of N-Methyltransferases in Escherichia coli

Materials:

-

E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag, GST-tag)

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

-

Wash and elution buffers

Procedure:

-

Cloning and Transformation: Clone the N-methyltransferase gene into an E. coli expression vector and transform into competent cells.

-

Expression: a. Grow an overnight culture of the transformed E. coli. b. Inoculate a larger volume of LB broth and grow to an OD600 of 0.5-0.8. c. Induce protein expression by adding IPTG and incubate for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Purification: a. Harvest the cells by centrifugation and resuspend in lysis buffer. b. Lyse the cells by sonication or French press. c. Centrifuge to pellet cell debris and collect the supernatant. d. Apply the supernatant to the affinity chromatography column. e. Wash the column with wash buffer to remove non-specifically bound proteins. f. Elute the tagged protein with elution buffer containing a competing agent (e.g., imidazole for His-tags).

4.2.4. Enzyme Assay for N-Methyltransferases

Materials:

-

Purified N-methyltransferase

-

Substrate (e.g., (S)-stylopine)

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Reaction buffer

-

Quenching solution

Procedure:

-

Reaction Setup: Combine the reaction buffer, purified enzyme, and substrate in a microcentrifuge tube. Pre-incubate at the optimal temperature.

-

Initiation: Start the reaction by adding SAM.

-

Incubation and Termination: Follow the same procedure as for the cytochrome P450 enzyme assay.

-

Analysis: Analyze the reaction products by LC-MS/MS.

LC-MS/MS Quantification of this compound and Related Alkaloids

This protocol provides a general framework for the quantification of this compound and its precursors using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 2.1 mm × 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs need to be optimized for each analyte.

-

Example MRM transitions: These would need to be determined empirically, but would be based on the fragmentation patterns of the protonated molecules [M+H]+ of this compound, protopine, and other intermediates.

Procedure:

-

Sample Preparation: Prepare extracted and purified alkaloid samples as described in Protocol 4.1. For quantitative analysis, prepare a calibration curve using authentic standards of the analytes.

-

Injection and Separation: Inject the samples onto the LC system for chromatographic separation.

-

Detection and Quantification: The mass spectrometer will detect and quantify the analytes based on their specific MRM transitions and retention times. The concentration of each analyte in the sample is determined by comparing its peak area to the calibration curve.

Conclusion

The biosynthesis of this compound in Papaveraceae is a well-defined pathway involving a series of cytochrome P450-mediated oxidations and an N-methylation step. This technical guide has provided a detailed overview of this pathway, including the enzymes involved, available quantitative data, and comprehensive experimental protocols for its investigation. This information serves as a valuable resource for researchers in plant biochemistry, metabolic engineering, and drug discovery, facilitating further studies to elucidate the regulatory mechanisms of this pathway and to engineer the production of this and other valuable benzylisoquinoline alkaloids.

References

- 1. ojs.openagrar.de [ojs.openagrar.de]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of a cDNA encoding (S)-cis-N-methylstylopine 14-hydroxylase from opium poppy, a key enzyme in sanguinarine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

isolation and characterization of allocryptopine from Macleaya cordata

An In-depth Technical Guide to the Isolation and Characterization of Allocryptopine from Macleaya cordata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of this compound, a protopine-type alkaloid, from the plant Macleaya cordata. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

Macleaya cordata, a member of the Papaveraceae family, is a rich source of various isoquinoline alkaloids, which are the basis for its medicinal properties.[1] Among these, this compound has garnered significant interest due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] This guide serves as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering detailed protocols for the extraction, purification, and characterization of this compound.

Isolation of this compound

The isolation of this compound from Macleaya cordata involves two primary stages: extraction of total alkaloids from the plant material and subsequent purification to isolate the target compound.

Experimental Protocols for Extraction

Several methods have been successfully employed for the extraction of total alkaloids from Macleaya cordata. The choice of method can influence the extraction yield and the profile of the extracted alkaloids.

Protocol 2.1.1: Ethanol Reflux Extraction

This is a common and effective method for extracting a broad range of alkaloids.

-

Preparation of Plant Material: Dried aerial parts or roots of Macleaya cordata are ground into a fine powder.[5]

-

Extraction: The powdered plant material is mixed with 95% ethanol in a solid-to-liquid ratio of 1:8 (w/v). The mixture is then heated to reflux for a specified period, typically 2 hours. This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The mixture is filtered while hot, and the filtrates from all extraction cycles are combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

Acid Precipitation: The concentrated extract is resuspended in water, and the pH is adjusted to 2-3 with hydrochloric acid. This protonates the alkaloids, making them water-soluble and causing non-alkaloidal compounds to precipitate.

-

Filtration: The acidic solution is filtered to remove the precipitate, yielding a solution containing the total alkaloids as hydrochloride salts.

Protocol 2.1.2: Microwave-Assisted Solvent Extraction (MASE)

MASE is a rapid extraction method that can improve efficiency.

-

Preparation of Plant Material: Dried and powdered fruits of Macleaya cordata are used.

-

Extraction: The sample is extracted with a hydrochloric acid aqueous solution using a microwave extractor.

-

Processing: The resulting extract is then ready for further purification or direct analysis.

Experimental Protocols for Purification

Following extraction, the crude alkaloid mixture requires purification to isolate this compound.

Protocol 2.2.1: Macroporous Resin Column Chromatography

This technique separates alkaloids based on their adsorption properties.

-

Resin Selection and Preparation: AB-8 type macroporous resin is effective for the separation of alkaloids from Macleaya cordata. The resin is pre-treated according to the manufacturer's instructions.

-

Adsorption: The acidic extract containing the total alkaloids is passed through the prepared resin column at a controlled flow rate (e.g., 2-3 ml/min). The alkaloids adsorb to the resin.

-

Washing: The column is washed with deionized water to remove impurities.

-

Elution: The adsorbed alkaloids are eluted with 90% ethanol. The eluate containing the purified total alkaloids is collected.

Protocol 2.2.2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that can provide high-purity compounds.

-

Solvent System: A two-phase solvent system is prepared. A reported effective system for separating alkaloids from Macleaya cordata is composed of dichloromethane/methanol/0.3 mol/L hydrochloric acid aqueous solution/[C4mim][BF4] (4:2:2:0.015, v/v).

-

Separation: The crude extract is subjected to HSCCC using the selected solvent system to yield fractions containing individual alkaloids, including this compound.

-

Fraction Analysis: The purity of the fractions is assessed by HPLC. Fractions containing high-purity this compound are combined.

Characterization of this compound

Once isolated, the identity and purity of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the quantification of this compound in extracts and for purity assessment of the isolated compound.

Protocol 3.1.1: HPLC-ESI/MS Analysis

-

Chromatographic Conditions: The separation is typically performed on a C8 or C18 reversed-phase column. A common mobile phase is a mixture of acetonitrile and an acetate buffer.

-

Detection: Detection can be achieved using a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Quantification: For quantitative analysis, selected ion recording (SIR) at m/z 370.1 for the pseudomolecule ion of this compound is used.

Spectroscopic Analysis

The structure of the isolated this compound is elucidated using spectroscopic methods.

3.2.1. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) provides information about the molecular weight and fragmentation pattern of this compound. The protonated molecule [M+H]⁺ is observed at m/z 370.1.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are crucial for the structural confirmation of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₅ | |

| Molecular Weight | 369.41 g/mol |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference |

| HPLC Column | C8 Reversed-Phase | |

| Mobile Phase | Acetonitrile:Acetate Buffer | |

| Linear Range | 0.610 - 61.0 µg/mL | |

| Correlation Coefficient (r²) | 0.9992 | |

| Limit of Detection (LOD) | 3.05 ng/mL |

Table 2: HPLC-ESI/MS Quantitative Data for this compound

| Purification Method | Purity of this compound | Reference |

| High-Speed Counter-Current Chromatography | 95.56% |

Table 3: Purity of Isolated this compound

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the .

Caption: Experimental workflow for this compound isolation and characterization.

Conclusion

This technical guide has outlined detailed methodologies for the successful . The provided protocols for extraction, purification, and analysis, along with the summarized quantitative data and workflow visualization, offer a valuable resource for researchers in the field of natural product chemistry and drug discovery. Adherence to these established methods will facilitate the efficient and reliable procurement of high-purity this compound for further pharmacological investigation and potential therapeutic development.

References

Allocryptopine's Mechanism of Action in Neuroinflammation: A Technical Guide

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. Allocryptopine (ALL), an isoquinoline alkaloid, has emerged as a promising neuroprotective agent with potent anti-inflammatory and antioxidant properties.[1][2][3] This technical document provides an in-depth analysis of the molecular mechanisms through which this compound mitigates neuroinflammatory processes. The core of its action lies in the modulation of key signaling pathways within microglia, the resident immune cells of the central nervous system. This compound exerts its effects primarily by inhibiting the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1][4] Furthermore, it influences neuron-microglia communication by targeting the CX3CL1-CX3CR1 axis and downstream pathways involving AKT and GNB5, ultimately reducing apoptosis and inflammation. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action in Microglia

This compound's anti-neuroinflammatory effects are multifaceted, targeting several critical signaling cascades simultaneously. Its primary action is centered on the inhibition of microglial activation, thereby reducing the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS).

Inhibition of the TLR4-Mediated NF-κB and p38 MAPK Pathways

A predominant mechanism of this compound is its ability to suppress inflammatory responses in microglial cells by inhibiting the TLR4 signaling pathway. In neuroinflammatory conditions, stimuli like lipopolysaccharide (LPS) activate TLR4, triggering two major downstream cascades: the NF-κB pathway and the p38 MAPK pathway.

-

NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway by affecting key proteins such as TLR4, MyD88, and the inhibitor of kappa B (IκBα). This prevents the phosphorylation and nuclear translocation of the p50 and p65 subunits of NF-κB, which are essential transcription factors for pro-inflammatory genes.

-

p38 MAPK Pathway: The compound also modulates the p38 MAPK pathway. By interfering with this cascade, this compound reduces the expression of pro-inflammatory mediators like interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (Cox-2), and inducible nitric oxide synthase (iNOS).

Modulation of the CX3CL1-CX3CR1 Axis and AKT Signaling

This compound also plays a role in the communication between neurons and microglia, which is often mediated by the chemokine CX3CL1 (fractalkine) and its receptor CX3CR1, expressed on neurons and microglia, respectively.

-

CX3CL1-CX3CR1 Axis: Dysregulation of this axis is implicated in neuroinflammation. This compound has been shown to downregulate the upstream chemokine CX3CL1. By interfering with this signaling, this compound can suppress microglial activation and achieve a neuroprotective effect.

-

AKT/NF-κB/Apoptosis Pathway: The CX3CL1-CX3CR1 axis can activate downstream pathways, including the PI3K-AKT and NF-κB pathways. Studies show that this compound downregulates GNB5 content, leading to reduced phosphorylation of AKT and NF-κB, and a decrease in apoptosis.

Enhancement of the Neuroprotective Akt/GSK-3β/Tau Pathway

Beyond its anti-inflammatory actions, this compound also promotes neuronal survival by targeting pathways implicated in apoptosis and tau pathology, a hallmark of Alzheimer's disease.

-

Antioxidant Effect: this compound effectively suppresses intracellular ROS levels induced by oxidative stress (e.g., from H₂O₂).

-

Akt/GSK-3β Signaling: It enhances the Akt/GSK-3β signaling pathway by increasing the phosphorylation of both Akt (p-Akt) and glycogen synthase kinase-3β (p-GSK-3β). The phosphorylation of GSK-3β at Ser9 inactivates it, which in turn prevents the hyperphosphorylation of tau protein and inhibits neural cell apoptosis.

Quantitative Efficacy of this compound

The following tables summarize the quantitative effects of this compound on various molecular markers of neuroinflammation, oxidative stress, and apoptosis as reported in preclinical studies.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Cells

| Target Gene/Protein | Method | Effect of this compound Treatment | Reference |

|---|---|---|---|

| IL-1β mRNA | qRT-PCR | Significant reduction | |

| IL-6 mRNA | qRT-PCR | Significant reduction | |

| TNF-α mRNA | qRT-PCR | Significant reduction | |

| iNOS mRNA & Protein | qRT-PCR, Western Blot | Significant reduction |

| Cox-2 mRNA & Protein | qRT-PCR, Western Blot | Significant reduction | |

Table 2: Effect of this compound on Oxidative Stress and Apoptosis Markers

| Marker | Cell Model | Effect of this compound Treatment | Fold Change (Approx.) | Reference |

|---|---|---|---|---|

| Intracellular ROS | H₂O₂-treated dPC12 | Suppression | 5.7-fold decrease | |

| Apoptotic Cells | H₂O₂-treated dPC12 | Reduction | 3.0-fold decrease | |

| Sub G1 Phase Cells | H₂O₂-treated dPC12 | Reduction | 6.8-fold decrease | |

| Bax mRNA | H₂O₂-treated dPC12 | Reduction | 2.4 to 3.5-fold decrease | |

| Caspase-9/-3 mRNA | H₂O₂-treated dPC12 | Reduction | 2.4 to 3.5-fold decrease |

| Bcl-2 mRNA | H₂O₂-treated dPC12 | Increase | 3.0-fold increase | |

Table 3: Effect of this compound on Signaling Pathway Proteins

| Target Protein | Method | Effect of this compound Treatment | Reference |

|---|---|---|---|

| p-p38 MAPK | Western Blot | Significant reduction | |

| TLR4, MyD88, IκBα | ELISA | Significant reduction | |

| p-p50, p-p65 | ELISA | Significant reduction | |

| CX3CL1, GNB5 | Western Blot | Downregulation | |

| p-AKT, p-NF-κB | Western Blot | Reduction |

| p-Akt, p-GSK-3β | Western Blot | Increase | |

Experimental Methodologies

The mechanisms of this compound have been elucidated using a range of standardized in vitro models and analytical techniques.

In Vitro Models

-

LPS-Stimulated BV-2 Microglia: This is the most common model to study neuroinflammation. BV-2 cells, an immortalized murine microglial cell line, are treated with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response, characterized by the release of cytokines and activation of TLR4 signaling. This compound is then co-administered to assess its inhibitory effects.

-

H₂O₂-Induced Oxidative Stress in dPC12 Cells: To study neuroprotection, PC12 cells are differentiated into a neuron-like phenotype using Nerve Growth Factor (NGF). These differentiated cells (dPC12) are then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis, mimicking conditions in neurodegenerative diseases. This compound is applied to evaluate its ability to prevent cell death and related pathological changes like tau hyperphosphorylation.

Analytical Techniques

-

Cell Viability Assays (MTT, LDH): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell metabolic activity as an indicator of cell viability. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the mRNA expression levels of target genes, such as pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and apoptotic markers (Bax, Bcl-2, Caspases).

-

Western Blotting: This immunoassay is used to detect and quantify specific proteins. It is crucial for determining the expression levels and phosphorylation status of key signaling proteins like p38 MAPK, AKT, GSK-3β, and NF-κB, thereby confirming pathway activation or inhibition.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the concentration of secreted proteins (like cytokines) in the cell culture supernatant or proteins within cell lysates (like TLR4 and MyD88).

-

Flow Cytometry: This technique is used to analyze cellular characteristics. For neuroinflammation studies, it is applied to measure intracellular ROS levels using fluorescent probes and to quantify apoptosis and cell cycle progression by analyzing DNA content.

-

Molecular Docking: In silico molecular docking studies are performed to predict the binding affinity and interaction between this compound and its target proteins (e.g., TLR4, MyD88, AKT, GSK-3β), providing insights into the direct molecular interactions.

Conclusion and Future Directions

This compound demonstrates a robust, multi-target mechanism of action against neuroinflammation. By concurrently inhibiting the TLR4/NF-κB/p38 MAPK axis, modulating neuron-microglia communication via the CX3CL1-CX3CR1 axis, and promoting neuronal survival through the Akt/GSK-3β pathway, it presents a compelling profile for a therapeutic candidate in neurodegenerative diseases. Its combined anti-inflammatory, antioxidant, and anti-apoptotic properties address the complex and interconnected pathologies underlying these conditions.

Future research should focus on validating these findings in more complex preclinical models, such as transgenic animal models of Alzheimer's or Parkinson's disease, to assess its efficacy in vivo. Further investigation into its pharmacokinetics, blood-brain barrier permeability, and long-term safety is essential for its translation into a clinical setting. The development of targeted delivery systems could also enhance its therapeutic potential by increasing its concentration in the central nervous system.

References

- 1. This compound Attenuates Inflammatory Responses in Microglial Cells Via TLR4-Dependent NF-κB and p38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacokinetics and Metabolism of Allocryptopine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and in vivo metabolism of allocryptopine. This compound, a protopine alkaloid found in various plant species, has garnered significant interest for its diverse pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the metabolic fate of this compound.

In Vivo Pharmacokinetics of this compound in Rats

The pharmacokinetic profile of α-allocryptopine has been investigated in rats following oral administration of plant extracts containing the alkaloid. A key study by Chen et al. (2019) provides quantitative data on the plasma concentration of α-allocryptopine after administration of a Zanthoxylum nitidum decoction. The findings indicate rapid absorption and elimination of the compound.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters for α-allocryptopine in male Sprague-Dawley rats following a single oral administration of Zanthoxylum nitidum decoction are summarized in Table 1.

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 10.85 ± 2.13 | ng/mL |

| Tmax | 0.38 ± 0.18 | h |

| AUC(0-t) | 13.56 ± 2.89 | ng·h/mL |

| AUC(0-∞) | 14.28 ± 3.12 | ng·h/mL |

| t1/2 | 0.78 ± 0.17 | h |

| Data sourced from Chen et al., 2019. |

Table 1: Pharmacokinetic Parameters of α-Allocryptopine in Rats

The data reveals that α-allocryptopine reaches its maximum plasma concentration (Cmax) shortly after administration (Tmax of 0.38 hours), suggesting rapid absorption from the gastrointestinal tract. The relatively short elimination half-life (t1/2) of 0.78 hours indicates that the compound is quickly cleared from the systemic circulation.

Experimental Protocol: Pharmacokinetic Study in Rats

The following protocol is based on the methodology described by Chen et al. (2019) for the pharmacokinetic analysis of α-allocryptopine.

Animals: Male Sprague-Dawley rats (220 ± 20 g) were used. The animals were housed in a controlled environment and fasted for 12 hours prior to the experiment with free access to water.

Drug Administration: A decoction of Zanthoxylum nitidum was administered orally by gavage at a dose equivalent to 10 g/kg of the crude drug.

Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at 0, 0.083, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, and 12 hours post-administration. Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

Sample Preparation: An aliquot of plasma (100 µL) was mixed with 300 µL of acetonitrile (containing the internal standard) to precipitate proteins. The mixture was vortexed and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.

Analytical Method: The concentration of α-allocryptopine in plasma samples was determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Chromatographic System: Agilent 1260 Infinity HPLC system.

-

Column: Agilent Zorbax SB-C18 column (2.1 × 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole MS with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions were monitored for α-allocryptopine and the internal standard.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

In Vivo Metabolism of this compound in Rats

The biotransformation of this compound in vivo has been extensively studied, revealing a complex metabolic profile. Research by Huang et al. (2018) identified a total of ten metabolites in the plasma, urine, and feces of rats following oral administration of this compound.

Metabolic Pathways

The primary metabolic pathways for this compound in rats include:

-

Demethylenation: Cleavage of the methylenedioxy group.

-

Demethylation: Removal of a methyl group from the methoxy moieties.

-

Hydroxylation: Addition of a hydroxyl group.

-

Ring Cleavage: Opening of the heterocyclic ring structure.

-

Glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility and facilitates excretion.

These metabolic transformations result in a variety of metabolites, which are then excreted in the urine and feces. The involvement of cytochrome P450 enzymes in these phase I reactions is highly likely, with one study in chicken liver microsomes identifying CYP2D6 as a key enzyme.

Identified Metabolites

Table 2 provides a summary of the metabolites of this compound identified in vivo in rats, along with the observed biotransformations.

| Metabolite ID | Biotransformation |

| M1 | Demethylenation |

| M2 | Demethylation |

| M3 | Hydroxylation |

| M4 | Demethylenation + Hydroxylation |

| M5 | Demethylation + Hydroxylation |

| M6 | Ring Cleavage |

| M7 | Ring Cleavage + Demethylation |

| M8 | Glucuronide Conjugate of M2 |

| M9 | Glucuronide Conjugate of M3 |

| M10 | Glucuronide Conjugate of M5 |

| Data compiled from Huang et al., 2018. |

Table 2: In Vivo Metabolites of this compound in Rats

Experimental Protocol: Metabolism Study in Rats

The following protocol for the in vivo metabolism study of this compound is based on the methodology described by Huang et al. (2018).

Animals: Male Sprague-Dawley rats were used and housed individually in metabolic cages to allow for the separate collection of urine and feces.

Drug Administration: this compound was administered orally by gavage.

Sample Collection:

-

Urine and Feces: Samples were collected at intervals over a 48-hour period.

-

Plasma: Blood samples were collected at specified time points post-administration.

Sample Preparation:

-

Urine: Samples were centrifuged, and the supernatant was directly injected or diluted prior to analysis.

-

Feces: Samples were homogenized with methanol, sonicated, and centrifuged. The supernatant was then collected for analysis.

-

Plasma: Protein precipitation was performed using acetonitrile, followed by centrifugation.

Analytical Method: Metabolite identification and structural elucidation were performed using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QqTOF-MS). This technique allows for accurate mass measurements of both parent and fragment ions, which is crucial for identifying unknown metabolites.

Conclusion

The in vivo pharmacokinetic studies of this compound in rats reveal rapid absorption and elimination. The compound undergoes extensive metabolism through various phase I and phase II reactions, leading to the formation of at least ten metabolites that are excreted in urine and feces. The primary metabolic pathways include demethylenation, demethylation, hydroxylation, ring cleavage, and glucuronidation.

This technical guide provides a foundational understanding of the ADME properties of this compound. Further research is warranted to fully elucidate the specific enzymes responsible for its metabolism in humans, to investigate potential drug-drug interactions, and to establish a clear relationship between its pharmacokinetic profile and pharmacological effects. These future studies will be essential for the successful clinical development of this compound.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine, a protopine isoquinoline alkaloid, has emerged as a compound of significant interest in pharmacological research. Extracted from plants of the Papaveraceae family, such as Macleaya cordata, it shares a structural backbone with other notable isoquinoline alkaloids, including protopine, berberine, and sanguinarine.[1] This guide provides a comprehensive overview of the biological activities of this compound and its related alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-Inflammatory Activities

This compound and its related alkaloids exhibit potent anti-inflammatory properties across various experimental models. These effects are primarily mediated through the modulation of key inflammatory signaling cascades.

This compound

This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. In a study utilizing a dextran sulfate sodium (DSS)-induced colitis model in mice, administration of this compound at a dose of 50 mg/kg was shown to ameliorate the severity of colitis.[2] This was evidenced by a reduction in colon length shortening, a key indicator of intestinal inflammation.[2]

The anti-inflammatory mechanism of this compound involves the inhibition of several key signaling pathways:

-

TLR4-Dependent NF-κB and p38 MAPK Pathways: In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound has been shown to suppress the production of pro-inflammatory cytokines. This effect is achieved by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[3]

-

CX3CL1/CX3CR1 Axis: this compound has also been found to modulate the CX3CL1/CX3CR1 chemokine signaling pathway. In the DSS-induced colitis model, this compound treatment led to the downregulation of the upstream chemokine CX3CL1.[2] This, in turn, reduces the phosphorylation of Akt and NF-κB, leading to a decrease in the inflammatory response and apoptosis.

Related Isoquinoline Alkaloids

-

Protopine: Protopine has also been shown to possess anti-inflammatory properties. In LPS-stimulated murine macrophages (Raw 264.7 cells), protopine reduced the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2). This effect is mediated through the inhibition of MAPK phosphorylation and NF-κB activation. In vivo studies have shown that protopine (50-100 mg/kg, intraperitoneal injection) significantly inhibits carrageenan-induced rat paw edema. Furthermore, in a mouse model of LPS-induced acute kidney injury, protopine (5, 15, and 30 mg/kg) reduced levels of inflammatory markers by inhibiting apoptosis and the TLR4 pathway.

-

Berberine: Berberine is a well-studied isoquinoline alkaloid with potent anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.

-

Sanguinarine: Sanguinarine exhibits significant anti-inflammatory activity in both acute and chronic inflammation models. Its mechanism of action involves the inhibition of inflammatory mediator expression through the modulation of the MAPK pathway.

Quantitative Data: Anti-Inflammatory Activity

| Alkaloid | Model System | Target/Assay | IC50 / Effective Concentration | Reference |

| This compound | DSS-induced colitis in mice | Amelioration of colitis | 50 mg/kg | |

| Protopine | Carrageenan-induced rat paw edema | Inhibition of edema | 50-100 mg/kg | |

| Protopine | LPS-induced acute kidney injury in mice | Reduction of inflammatory markers | 5-30 mg/kg | |

| Berberine | Various | Inhibition of NO production | 9.32 - 11.64 µmol/L |

Anticancer Activities

Several isoquinoline alkaloids, including this compound and its relatives, have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.

This compound

While research into the anticancer properties of this compound is ongoing, its structural similarity to other cytotoxic protopine alkaloids suggests it may possess similar activities.

Related Isoquinoline Alkaloids

-

Protopine: Protopine has shown significant growth inhibitory activity against several cancer cell lines.

-

Berberine: Berberine has been extensively studied for its anticancer effects and has been shown to inhibit the growth of a wide range of cancer cell lines.

-

Sanguinarine: Sanguinarine is a potent inhibitor of cancer cell growth and induces apoptosis in various cancer cell types.

Quantitative Data: Anticancer Activity (IC50 Values)

| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Protopine | HL-60 | Leukemia | 6.68 | |

| A-549 | Lung Cancer | 20.47 | ||

| MCF-7 | Breast Cancer | 22.59 | ||

| Berberine | MG-63 | Osteosarcoma | 12.42 (48h) | |

| HeLa | Cervical Cancer | 12.08 µg/mL | ||

| HCC70 | Triple-Negative Breast Cancer | 0.19 | ||

| BT-20 | Triple-Negative Breast Cancer | 0.23 | ||

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | ||

| Sanguinarine | Bel7402 | Hepatocellular Carcinoma | 2.90 | |

| HepG2 | Hepatocellular Carcinoma | 2.50 | ||

| HCCLM3 | Hepatocellular Carcinoma | 5.10 | ||

| SMMC7721 | Hepatocellular Carcinoma | 9.23 | ||

| H1299 | Non-Small Cell Lung Cancer | - | ||

| H1975 | Non-Small Cell Lung Cancer | - |

Cardiovascular Effects

This compound has been investigated for its effects on the cardiovascular system, particularly its antiarrhythmic properties.

This compound

This compound has been shown to possess potential anti-arrhythmic actions in various animal models. It is believed to exert these effects by targeting multiple ion channels. In rabbit myocardium, this compound was found to prolong the action potential duration with a half-maximal effective concentration (EC50) of 24.3 µmol/L. Furthermore, this compound has been shown to block hERG potassium channels expressed in HEK293 cells with an IC50 value of 49.65 µmol/L.

Quantitative Data: Cardiovascular Effects

| Alkaloid | Model System | Effect | EC50 / IC50 | Reference |

| This compound | Rabbit myocardium | Prolongation of action potential duration | 24.3 µmol/L (EC50) | |

| This compound | hERG channels in HEK293 cells | Blockade of potassium channels | 49.65 µmol/L (IC50) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DSS-Induced Colitis in Mice

This model is used to evaluate the anti-inflammatory effects of compounds on inflammatory bowel disease.

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: Mice are administered 3% dextran sulfate sodium (DSS) in their drinking water for a specified period, usually 7 days, to induce colitis.

-

Treatment: this compound (50 mg/kg) or a control vehicle is administered to the mice, often by oral gavage, during the DSS treatment period. A positive control group treated with a known anti-inflammatory drug like mesalamine (200 mg/kg) is also included.

-

Assessment of Colitis:

-

Colon Length: At the end of the experiment, mice are euthanized, and the length of the colon is measured. A shorter colon length is indicative of more severe inflammation.

-

Histological Analysis: Colon tissues are collected, fixed in formalin, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, tissue damage, and immune cell infiltration.

-

Cytokine Measurement: Colon tissue homogenates or serum can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassays.

-

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cells.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test alkaloid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells. The formazan crystals are then solubilized using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, which is crucial for studying signaling pathways.

-

Protein Extraction: Cells or tissues are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-NF-κB). The antibody is typically diluted in the blocking buffer.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and related isoquinoline alkaloids.

TLR4-Dependent NF-κB and p38 MAPK Signaling Pathway

CX3CL1/CX3CR1 Signaling Pathway

References

- 1. Protopine reduces the inflammatory activity of lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Allocryptopine's Therapeutic Potential in Inflammatory Bowel Disease: A Technical Guide to its Molecular Targets

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the molecular targets of allocryptopine, a natural alkaloid, in the context of Inflammatory Bowel Disease (IBD). This whitepaper, designed for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Inflammatory Bowel Disease, a chronic inflammatory condition of the gastrointestinal tract, presents a significant therapeutic challenge. Recent research has highlighted the potential of natural compounds in mitigating IBD pathology. This compound, an isoquinoline alkaloid, has emerged as a promising candidate due to its anti-inflammatory properties. This guide provides an in-depth analysis of the scientific evidence supporting its therapeutic potential.

Key Findings and Molecular Targets

This compound has been shown to exert its anti-inflammatory effects in preclinical models of IBD by modulating a critical signaling pathway. The primary mechanism involves the downregulation of the CX3CL1/GNB5/AKT2/NF-κB/apoptosis axis.[1][2] This pathway is a key driver of the inflammatory cascade in IBD.

Table 1: Quantitative Analysis of this compound's Effect on Key Signaling Proteins in a DSS-Induced Colitis Model

| Target Protein | Treatment Group | Relative Protein Expression (Normalized to Control) | Fold Change vs. DSS Group | p-value vs. DSS Group |

| CX3CL1 | Control | 1.00 | - | - |

| DSS | 2.50 | - | - | |

| DSS + this compound (50 mg/kg) | 1.25 | ↓ 2.0x | < 0.01 | |

| GNB5 | Control | 1.00 | - | - |

| DSS | 2.20 | - | - | |

| DSS + this compound (50 mg/kg) | 1.10 | ↓ 2.0x | < 0.01 | |

| p-AKT | Control | 1.00 | - | - |

| DSS | 3.00 | - | - | |

| DSS + this compound (50 mg/kg) | 1.50 | ↓ 2.0x | < 0.01 | |

| p-NF-κB p65 | Control | 1.00 | - | - |

| DSS | 2.80 | - | - | |

| DSS + this compound (50 mg/kg) | 1.40 | ↓ 2.0x | < 0.01 |

Data synthesized from graphical representations in Lin et al. (2023). The values represent approximate fold changes derived from Western blot analyses. For precise data, refer to the original publication.

Signaling Pathway and Experimental Workflow

This compound's therapeutic intervention begins with the inhibition of CX3CL1, a chemokine that is upregulated in the inflamed gut. This initiates a cascade of events, leading to the suppression of key inflammatory mediators.

References

- 1. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1–CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of this compound via the Target on the CX3CL1-CX3CR1 axis/GNB5/AKT/NF-κB/Apoptosis in Dextran Sulfate-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Allocryptopine Against Oxidative Stress

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Oxidative stress is a key pathological feature in a range of neurodegenerative diseases, leading to neuronal damage and apoptosis. Allocryptopine, a protopine-type isoquinoline alkaloid found in plants of the Papaveraceae family, has emerged as a promising neuroprotective agent. This document details the mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective actions of this compound against oxidative stress. It consolidates findings from in vitro studies, focusing on the modulation of critical signaling pathways that mitigate apoptosis and neuronal damage.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress-induced apoptosis and cellular damage. Two principal signaling pathways have been identified through which this compound functions: the Akt/GSK-3β/Tau pathway and the intrinsic mitochondrial apoptotic pathway .

Modulation of the Akt/GSK-3β/Tau Pathway

Studies show that this compound can protect differentiated PC12 (dPC12) cells from oxidative stress-induced apoptosis by regulating the Akt/GSK-3β signaling cascade.[1] Oxidative insults typically lead to the hyperphosphorylation of the tau protein, a hallmark of neurodegenerative conditions like Alzheimer's disease. This compound effectively suppresses intracellular reactive oxygen species (ROS) and enhances the phosphorylation of both Akt (at Ser473) and GSK-3β (at Ser9).[1] This increased phosphorylation inactivates GSK-3β, a key kinase responsible for tau phosphorylation, thereby preventing tau hyperphosphorylation and subsequent neuronal apoptosis.[1] Furthermore, this compound promotes cell cycle arrest in the G1 phase, which is believed to facilitate cellular repair mechanisms.[1]

Caption: this compound's role in the Akt/GSK-3β/Tau pathway.

Regulation of the Mitochondrial Apoptotic Pathway

This compound also suppresses neuronal apoptosis by regulating the mitochondrial (intrinsic) pathway.[2] In response to oxidative stress, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted, leading to the release of cytochrome c from mitochondria and the activation of caspase cascades. Research on this compound-rich extracts has demonstrated a significant reduction in the mRNA expression of pro-apoptotic proteins Bax, Caspase-9, and Caspase-3, coupled with a marked increase in the expression of the anti-apoptotic protein Bcl-2. This modulation effectively restores mitochondrial integrity and prevents the execution of the apoptotic program.

Caption: this compound's regulation of the mitochondrial pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects observed in studies using an this compound-rich chloroform alkaloid extract (CAE) from Glaucium corniculatum on H₂O₂-induced damage in dPC12 cells. This compound was the major component of this extract.

| Parameter Measured | Effect of CAE Treatment | Fold Change | Reference |

| Intracellular ROS Production | Suppression | 5.7x | |

| Percentage of Apoptotic Cells | Suppression | 3.0x | |

| Cells in Sub-G1 Phase (Apoptosis) | Suppression | 6.8x | |

| Cells in G1 Phase | Increase | 1.5x |

Table 1: Effects of this compound-Rich Extract on Cellular States.

| Gene Target (mRNA) | Effect of CAE Treatment | Fold Change | Reference |

| Bax | Reduction | 2.4 - 3.5x | |

| Caspase-9 | Reduction | 2.4 - 3.5x | |

| Caspase-3 | Reduction | 2.4 - 3.5x | |

| Bcl-2 | Increase | 3.0x |

Table 2: Effects of this compound-Rich Extract on Apoptosis-Related Gene Expression.

Experimental Protocols & Workflow

The neuroprotective effects of this compound are typically investigated using an in vitro model of oxidative stress, where neuronal cells are exposed to an oxidizing agent like hydrogen peroxide (H₂O₂).

Caption: General experimental workflow for assessing neuroprotection.

Cell Culture and Differentiation

-

Cell Line: PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla.

-

Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.

-

Differentiation: To induce a neuronal phenotype, PC12 cells are seeded onto collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for several days until neurite outgrowth is observed. These are referred to as differentiated PC12 (dPC12) cells.

Oxidative Stress Induction

-

Model: An in vitro model of neurodegenerative disease is established by inducing oxidative stress with hydrogen peroxide (H₂O₂).

-

Protocol: After pre-treatment with various concentrations of this compound for a specified duration (e.g., 24 hours), dPC12 cells are exposed to a cytotoxic concentration of H₂O₂ (e.g., 40-200 µM) for 2-4 hours to induce neuronal damage.

Key Assays

-

Intracellular ROS Measurement:

-

Method: Flow cytometry using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Principle: DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Protocol: Cells are washed and incubated with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30 minutes. After incubation, cells are washed, harvested, and analyzed immediately by flow cytometry.

-

-

Apoptosis and Cell Cycle Analysis:

-

Method: Flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI) for apoptosis, or PI alone for cell cycle.

-

Principle (Apoptosis): Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI is a nuclear stain that is excluded by live cells but stains necrotic or late apoptotic cells.

-

Principle (Cell Cycle): PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content, allowing for discrimination between G1, S, and G2/M phases of the cell cycle. A Sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

-

Protocol: Cells are harvested, washed with PBS, and stained according to the manufacturer's protocol before analysis by flow cytometry.

-

-

Gene Expression Analysis (qRT-PCR):

-

Method: Quantitative Real-Time Polymerase Chain Reaction.

-

Principle: Measures the amplification of cDNA reverse-transcribed from mRNA in real-time, allowing for the quantification of specific gene expression levels.

-

Protocol: Total RNA is extracted from treated cells. cDNA is synthesized using a reverse transcriptase kit. qRT-PCR is then performed using gene-specific primers (e.g., for Bax, Bcl-2, Caspase-3, Caspase-9) and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

-

Western Blot Analysis:

-

Method: Immunoblotting for specific proteins.

-

Principle: Separates proteins by molecular weight via SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific to the target protein (e.g., p-Akt, Akt, p-GSK-3β, p-tau) and a secondary antibody conjugated to an enzyme for detection.

-

Protocol: Cells are lysed to extract total protein. Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are loaded and run on an SDS-PAGE gel, transferred to a PVDF membrane, blocked, and incubated with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

References

Allocryptopine in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allocryptopine, an isoquinoline alkaloid, is a significant bioactive compound found in various plants utilized in Traditional Chinese Medicine (TCM). Predominantly isolated from species of the Papaveraceae family, such as Macleaya cordata (Bo Luo Hui) and Corydalis yanhusuo (Yan Hu Suo), this compound has garnered considerable interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, quantification, and mechanistic understanding of this compound's therapeutic potential, with a focus on its neuroprotective and anti-inflammatory effects.

Quantitative Analysis of this compound in TCM Herbs

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and even the processing methods employed in TCM. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the accurate quantification of this compound in complex herbal matrices.

| TCM Herb | Plant Part | This compound Concentration (mg/g) | Reference |

| Macleaya cordata | Root | 11.67 | [1] |

| Macleaya cordata | Leaf | Not specified, but lower than root | [1] |

| Macleaya cordata | Fruit | Lower than root | [1] |

| Macleaya cordata | Stem | Nearly zero | [1] |

| Corydalis yanhusuo | Tuber | Varies significantly among commercial products (up to ~11 mg/g total alkaloids) | |

| Glaucium corniculatum | Aerial Parts | Up to 497 µg/mg in chloroform extract | [2] |

Pharmacological Activity of this compound

This compound exhibits a range of biological activities, with its anti-proliferative, neuroprotective, and anti-inflammatory properties being the most extensively studied.

| Pharmacological Activity | Cell Line/Model | IC50/EC50 Value | Reference |

| Anti-proliferative | HL-60 (Human promyelocytic leukemia) | 1.34 - 41.30 µM | |

| Anti-proliferative | A-549 (Human lung carcinoma) | 1.34 - 41.30 µM | |

| Anti-proliferative | MCF-7 (Human breast adenocarcinoma) | 1.34 - 41.30 µM | |

| Neuroprotection | Differentiated PC12 cells (H2O2-induced oxidative stress) | Not specified | |

| Anti-inflammatory | Dextran sulfate sodium (DSS)-induced colitis in mice | 50 mg/kg (in vivo dose) | |

| Anti-inflammatory | Lipopolysaccharide (LPS)-induced microglial cells | Not specified |

Experimental Protocols

Extraction and Isolation of this compound from Macleaya cordata

This protocol is based on a liquid chromatography-mass spectrometry (LC-MS) guided isolation method.

Materials:

-

Dried and powdered aerial parts of Macleaya cordata

-

Methanol (analytical grade)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

LC-MS system for fraction analysis

Procedure:

-

Extraction: The powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

LC-MS Guided Purification: Fractions showing the presence of compounds with the mass-to-charge ratio (m/z) corresponding to this compound are further purified using Sephadex LH-20 column chromatography and preparative HPLC on a C18 column.

-

Structure Elucidation: The purified compound is identified as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and MS) with published values.

Western Blot Analysis of Akt/GSK-3β Signaling Pathway

This protocol outlines the key steps for investigating the effect of this compound on the Akt/GSK-3β signaling pathway in neuronal cells.

Materials:

-

Neuronal cell line (e.g., differentiated PC12 cells)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-GSK-3β (Ser9), anti-GSK-3β, and anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment: Plate neuronal cells and treat with this compound at various concentrations for a specified time. A control group without this compound treatment should be included.

-

Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Immunoblotting: Block the membranes with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies overnight at 4°C.

-

Detection: After washing, incubate the membranes with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathways and Mechanisms of Action

Neuroprotective Effects via the Akt/GSK-3β Pathway